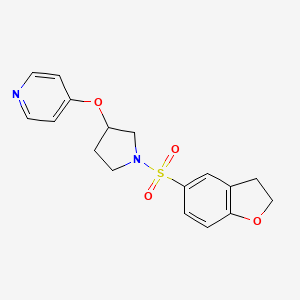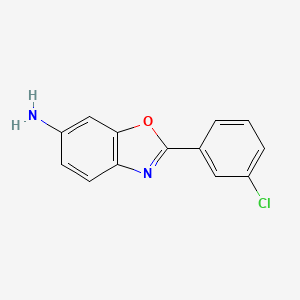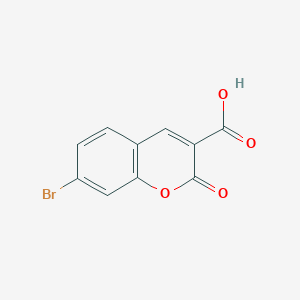
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the CAS number 1438410-03-7 . It is a solid substance and its molecular formula is C10H5BrO4 . The compound has a molecular weight of 269.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 269.05 . Its boiling point is predicted to be 470.0±45.0 °C and its density is predicted to be 1.583±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Fluorescence Properties
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid and its derivatives show promising fluorescence properties. Shi, Liang, and Zhang (2017) synthesized various benzo[c]coumarin carboxylic acids, including derivatives of 2H-chromene, which exhibited excellent fluorescence in ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).
Antibacterial and Antifungal Agents
A study by Mahesh et al. (2022) involved the synthesis of oxadiazole derivatives containing 2H-chromen-2-one moiety, using this compound as a precursor. These derivatives were found to have potential as antibacterial and antifungal agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
G Protein-Coupled Receptor Studies
The compound has been used in studies related to G protein-coupled receptors (GPR35). Thimm et al. (2013) synthesized a derivative, which was a potent and selective GPR35 agonist, useful for studying this orphan receptor (Thimm, Funke, Meyer, & Müller, 2013). Similarly, Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, highlighting their role in selective activation and potential as pharmacological tools (Funke, Thimm, Schiedel, & Müller, 2013).
Synthesis of Heterocycles
Arsenyan, Vasiļjeva, and Belyakov (2011) developed a method for synthesizing selenophene-containing polycyclic heterocycles, demonstrating the versatility of 2H-chromene derivatives in creating complex molecular structures (Arsenyan, Vasiļjeva, & Belyakov, 2011).
Development of Pharmacological Agents
Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, indicating the potential of these compounds in developing new pharmacological agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antioxidant Activities
Kwak et al. (2006) synthesized a series of 7-hydroxy-4-oxo-4H-chromene and 7-hydroxychroman-2-carboxylic acid N-alkyl amides, evaluating their antioxidant activities, thereby highlighting another potential application in medical research (Kwak, Kang, Jung, Kim, Cho, & Lee, 2006).
Safety and Hazards
The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .
Mecanismo De Acción
Target of Action
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes like pancreatic lipase . .
Mode of Action
Coumarin derivatives have been shown to interact with their targets through various mechanisms, such as competitive inhibition . The bromine atom in the this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Coumarin derivatives have been shown to affect various pathways, including those involved in lipid metabolism
Result of Action
Coumarin derivatives have been shown to exhibit various biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors
Propiedades
IUPAC Name |
7-bromo-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDKSRVNCYJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
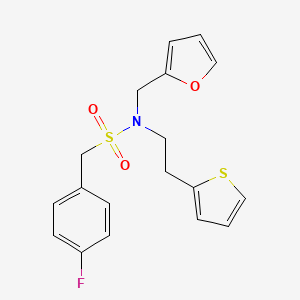
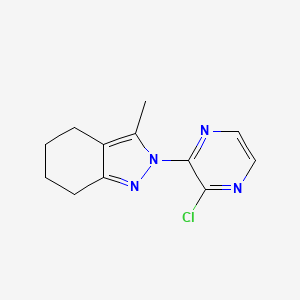
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
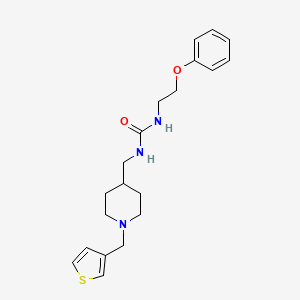
![[3-(Dimethylamino)phenyl]-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849484.png)

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)
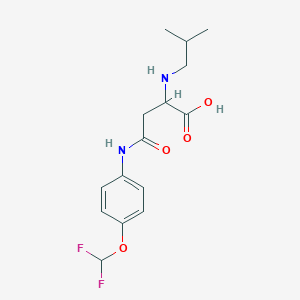
![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)
![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
